molecular formula C20H25N5O B4786635 3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Cat. No.: B4786635
M. Wt: 351.4 g/mol
InChI Key: MCGRYYFWPHUMFL-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound featuring a tricyclic decane structure with a tetrazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core can be synthesized through a Diels-Alder reaction followed by hydrogenation. The tetrazole ring is introduced via a cycloaddition reaction between an azide and a nitrile group. The final step involves coupling the tetrazole derivative with the tricyclic core using amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines[5][5].

Scientific Research Applications

3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The compound may also interact with proteins and nucleic acids, modulating their functions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is unique due to its tricyclic decane core combined with a tetrazole ring and carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3,5-dimethyl-N-[3-(2H-tetrazol-5-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-18-7-13-8-19(2,10-18)12-20(9-13,11-18)17(26)21-15-5-3-4-14(6-15)16-22-24-25-23-16/h3-6,13H,7-12H2,1-2H3,(H,21,26)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGRYYFWPHUMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=CC=CC(=C4)C5=NNN=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 5
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
3,5-dimethyl-N-[3-(1H-tetrazol-5-yl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

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